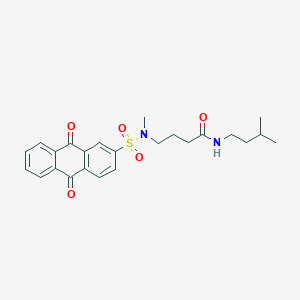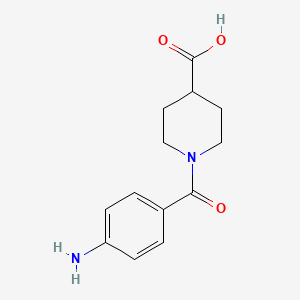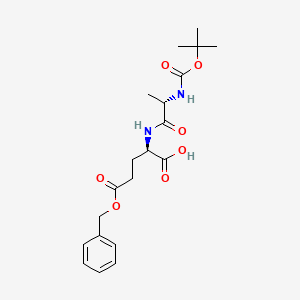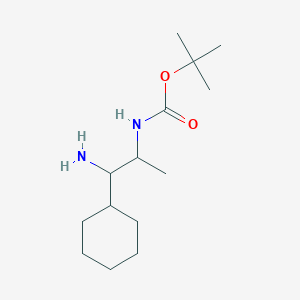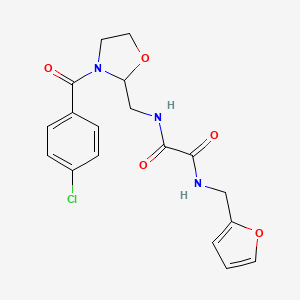
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide, commonly known as CB-1158, is a novel small molecule inhibitor that has garnered significant attention in the field of cancer research. CB-1158 is a potent inhibitor of the enzyme arginase, which plays a crucial role in the immune response and tumor growth.
Applications De Recherche Scientifique
Synthesis and Antibody Preparation
- Zhu et al. (2010) explored the synthesis of two haptens involving a furazolidone metabolite and 2-oxazolidinone, leading to the development of a sensitive method for determining furazolidone in feed and its metabolite in tissue (Zhu et al., 2010).
Catalytic Applications
- Bhunia et al. (2022) and De et al. (2017) demonstrated the use of oxazolidinone derivatives in catalyzing N-arylation of amides and oxazolidinones with (hetero)aryl iodides and chlorides, showcasing their utility in organic synthesis (Bhunia et al., 2022); (De et al., 2017).
Antibacterial Research
- Research by Zurenko et al. (1996) highlighted oxazolidinones' role as novel antibacterial agents with a unique mechanism for inhibiting bacterial protein synthesis (Zurenko et al., 1996).
Antiallergic Compounds
- Georgiev et al. (1987) synthesized a series of compounds, including oxazolidinone derivatives, exhibiting potent antiallergic activity, indicating their potential as novel antiallergic agents (Georgiev et al., 1987).
Urinary Infections Treatment
- Tynan et al. (1969) evaluated nifuratel, a furan derivative with an oxazolidinone group, for its efficacy in treating urinary infections, highlighting its broad antimicrobial properties (Tynan et al., 1969).
Structural and Interaction Studies
- Nogueira et al. (2015) studied the crystal structures of oxazolidinecarbohydrazides, revealing various weak interactions, including hydrogen bonds and π-π stacking, providing insights into their molecular behavior (Nogueira et al., 2015).
Inhibition of Monoamine Oxidase A
- Reck et al. (2005) identified oxazolidinones with reduced activity against monoamine oxidase A (MAO-A), important for improving the safety profile of these compounds in therapeutic applications (Reck et al., 2005).
Propriétés
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5/c19-13-5-3-12(4-6-13)18(25)22-7-9-27-15(22)11-21-17(24)16(23)20-10-14-2-1-8-26-14/h1-6,8,15H,7,9-11H2,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCQGEYZLJOMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)
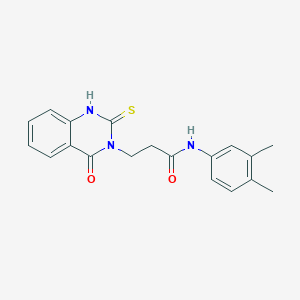
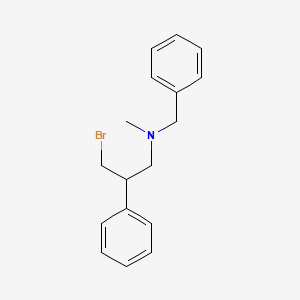

![Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2370763.png)
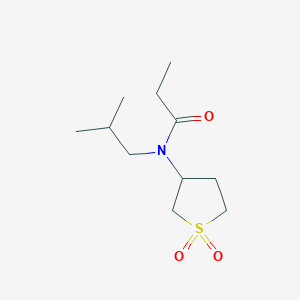
![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2370765.png)
